Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone
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Overview
Description
“Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone” is a chemical compound with the molecular formula C11H10ClNO2S2 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction, ATR-IR, 1H, 13C, COSY and HSQC NMR spectra . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Cyclic Sulfonamides
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone has been used in the synthesis of novel cyclic sulfonamides via the thermal Diels-Alder reaction. This method facilitated the creation of structures like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d] isothiazole 1,1-dioxide, which acts as a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).
Fluoroalkylative Aryl Migration
The compound's derivatives have been employed in fluoroalkylative aryl migration reactions using sodium di- and monofluoroalkanesulfinates. This application underscores its utility in creating fluorinated molecules, which are significant in pharmaceutical chemistry (He, Tan, Ni, & Hu, 2015).
Friedel-Crafts Sulfonylation
In Friedel-Crafts sulfonylation reactions, this compound has shown utility, indicating its versatility in organic synthesis. This reaction is beneficial for generating diaryl sulfones under ambient conditions, showcasing the compound's role in facilitating sulfonation reactions (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Antiproliferative Compounds
The compound has been utilized in the synthesis of antiproliferative agents against human cancer cell lines. Specifically, 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones demonstrated potent activity, highlighting the compound's potential in medicinal chemistry applications (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Anticonvulsant Agents
Derivatives incorporating a sulfonamide moiety have shown promise as anticonvulsant agents, further emphasizing the compound's relevance in pharmaceutical research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Future Directions
The future directions for research on “Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds could be further investigated for their potential as therapeutic agents in various diseases .
Mechanism of Action
Target of Action
Thiazole derivatives, which include benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular effects
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-11-13-6-10(16-11)8-17(14,15)7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDZIRJJBVTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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